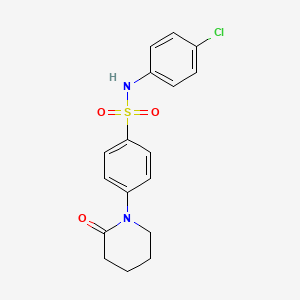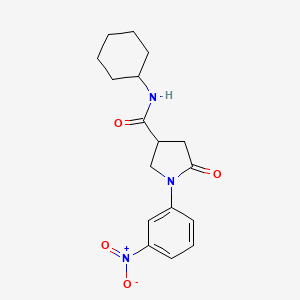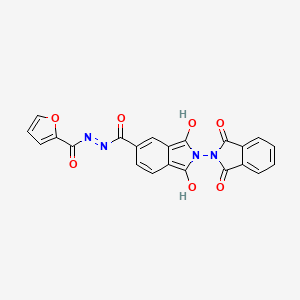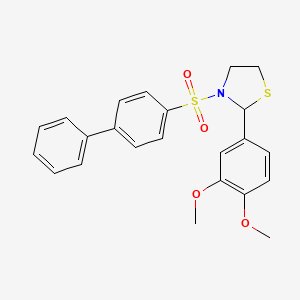
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a derivative of benzamide and has been synthesized using various methods.
作用机制
The mechanism of action of 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide involves the inhibition of CA IX. This enzyme plays a crucial role in maintaining the pH balance in cancer cells, which is necessary for their survival and growth. Inhibition of CA IX by this compound disrupts the pH balance in cancer cells, leading to their death. This compound has also been found to inhibit the activity of other carbonic anhydrase isoforms, such as CA XII and CA XIV.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide have been extensively studied. It has been found to have a high affinity for CA IX, with a Ki value of 0.02 nM. This compound has also been found to be selective for CA IX over other carbonic anhydrase isoforms. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has also been found to have potential applications in the treatment of osteoporosis and glaucoma.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide in lab experiments include its high affinity for CA IX, its selectivity for CA IX over other carbonic anhydrase isoforms, and its potential applications in the treatment of cancer, osteoporosis, and glaucoma. However, there are also some limitations to using this compound in lab experiments. These include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays, and its potential toxicity, which can affect the viability of cells in vitro.
未来方向
There are several future directions for research on 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cystic fibrosis. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential side effects. Finally, there is a need for more studies to investigate the efficacy of this compound in vivo and in clinical trials.
合成方法
The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide can be done using various methods. One of the most commonly used methods is the reaction of 4-fluoro-3-nitroaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography using a silica gel column.
科学研究应用
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide has potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme human carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various types of cancer, making it an attractive target for cancer therapy. Inhibition of CA IX by this compound has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. This compound has also been found to have potential applications in the treatment of osteoporosis and glaucoma.
属性
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O5/c14-10-6-8(17(20)21)2-3-9(10)13(19)16-7-1-4-11(15)12(5-7)18(22)23/h1-6H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCHUYHJJWRLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)

![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)

![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)

![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)